Enzyme Substrate Affinity (Km): (E)-2-methyl-3-phenylbut-2-enoic Acid vs. (E)-3-phenylacrylic Acid
In the context of 2-enoate reductase (EC 1.3.1.31) activity, (E)-2-methyl-3-phenylbut-2-enoic acid exhibits a Km value of 0.037 mM, demonstrating markedly higher enzyme affinity compared to the structurally simpler analog (2E)-3-phenylacrylic acid (Km = 0.15 mM) [1]. This quantifies the compound's superior recognition as a substrate for this class of old yellow enzyme (OYE) homologs.
| Evidence Dimension | Michaelis-Menten constant (Km) for 2-enoate reductase |
|---|---|
| Target Compound Data | 0.037 mM |
| Comparator Or Baseline | (2E)-3-phenylacrylic acid (Km = 0.15 mM) |
| Quantified Difference | 4.05-fold lower Km (higher affinity) |
| Conditions | Assay performed with 2-enoate reductase; pH and temperature conditions not explicitly specified in the aggregated database entry. |
Why This Matters
This lower Km value indicates that (E)-2-methyl-3-phenylbut-2-enoic acid is a more efficient substrate for OYE-mediated biocatalytic reductions, making it a superior choice for chemoenzymatic syntheses requiring high conversion rates.
- [1] BRENDA. (n.d.). EC 1.3.1.31: 2-enoate reductase – KM Values. Technical University of Braunschweig. View Source
